molecular formula C18H27ClN4O2 B4009396 N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide

N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide

Cat. No.: B4009396
M. Wt: 366.9 g/mol
InChI Key: JBJFHHMSSSMJBP-UHFFFAOYSA-N
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Description

N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a chlorophenyl group and an oxamide moiety. Its diverse applications in chemistry, biology, medicine, and industry make it a compound of considerable importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-propan-2-yloxamide typically involves multiple steps. One common method starts with the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-[4-nitrophenyl]piperazine. The nitro group is then reduced using iron dust in the presence of hydrochloric acid, followed by neutralization with sodium carbonate to yield 4-[4-ethylpiperazine-1-yl]aniline. This intermediate is then reacted with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient methods to ensure high yield and purity. The process typically includes the use of large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-propan-2-yloxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major

Properties

IUPAC Name

N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O2/c1-14(2)21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)13-15-3-5-16(19)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJFHHMSSSMJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
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N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
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N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide

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